3-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
3-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}pyridine: is a chemical compound with the following properties:
Linear Formula: C22H19ClN4OS
Molecular Weight: 422.94 g/mol
CAS Number: 613227-38-6
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the assembly of its constituent parts. While specific details may vary, the general approach includes the following steps:
Triazole Formation: The triazole ring is formed by cyclization of an appropriate precursor. This often involves the reaction of an azide with an alkyne or an aldehyde with a hydrazine.
Benzyl Sulfide Incorporation: The benzyl sulfanyl group is introduced using appropriate reagents under mild conditions.
Pyridine Ring Formation: The pyridine ring is constructed, typically through cyclization reactions involving pyridine derivatives.
Industrial Production:: Industrial-scale production methods may involve multistep syntheses, purification, and optimization for yield and efficiency. detailed industrial processes for this specific compound are not widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the benzyl or pyridine positions.
Reduction: Reduction reactions may modify functional groups within the molecule.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: Alkylating agents (e.g., alkyl halides) or nucleophiles (e.g., amines).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on the specific reaction conditions and the functional groups involved. These could include derivatives with altered substitution patterns or oxidation states.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand for biological studies.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in material science or catalysis.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Properties
Molecular Formula |
C22H19ClN4OS |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-[5-[(2-chlorophenyl)methylsulfanyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C22H19ClN4OS/c1-2-28-19-11-9-18(10-12-19)27-21(16-7-5-13-24-14-16)25-26-22(27)29-15-17-6-3-4-8-20(17)23/h3-14H,2,15H2,1H3 |
InChI Key |
CLFNHLKQKIUVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CN=CC=C4 |
Origin of Product |
United States |
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